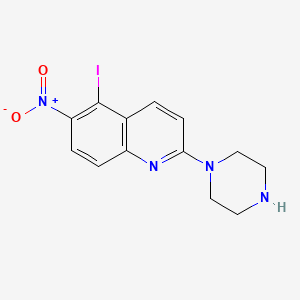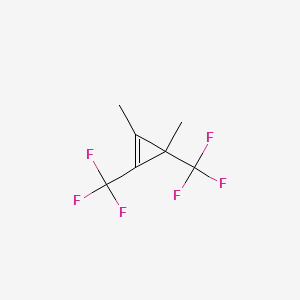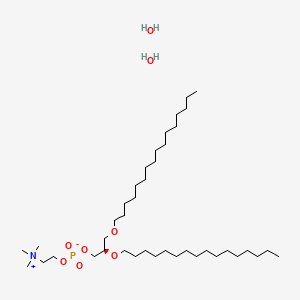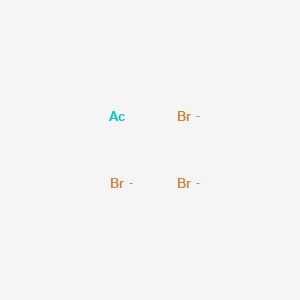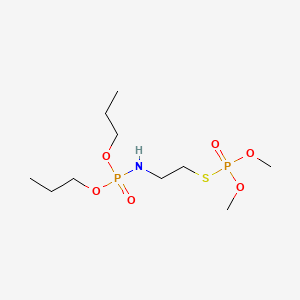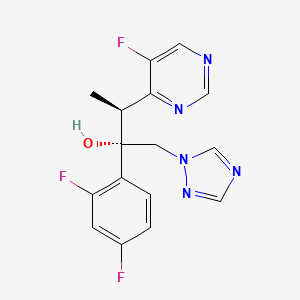
Voriconazole Impurity 7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Voriconazole Impurity 7 is a byproduct formed during the synthesis of Voriconazole, a second-generation triazole antifungal agent. Voriconazole is widely used to treat serious fungal infections, including invasive aspergillosis and infections caused by fluconazole-resistant Candida species . Impurities like this compound are critical to identify and characterize to ensure the purity and efficacy of the pharmaceutical product.
Vorbereitungsmethoden
The synthesis of Voriconazole Impurity 7 involves several steps, starting from the key raw material, 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one . The synthetic route typically includes Friedel–Crafts acylation of mono- and difluoro-benzene, followed by various chemical transformations. The reaction conditions are carefully controlled to ensure the formation of the desired impurity. Industrial production methods often involve high-performance liquid chromatography (HPLC) to isolate and purify the impurity .
Analyse Chemischer Reaktionen
Voriconazole Impurity 7 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Voriconazole Impurity 7 has several scientific research applications:
Chemistry: It is used to study the stability and degradation pathways of Voriconazole.
Biology: It helps in understanding the metabolic pathways and potential toxicities of Voriconazole.
Medicine: It is crucial for quality control and ensuring the safety and efficacy of Voriconazole as a pharmaceutical product.
Wirkmechanismus
Voriconazole Impurity 7, like Voriconazole, interferes with fungal cytochrome P450 activity by selectively inhibiting 14-alpha-lanosterol demethylation. This inhibition decreases ergosterol synthesis, which is a principal component of the fungal cell membrane, thereby inhibiting fungal cell membrane formation and leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Voriconazole Impurity 7 can be compared with other related compounds, such as:
Voriconazole Related Compound F: This compound is another impurity formed during the synthesis of Voriconazole and is used for similar analytical purposes.
Positional Isomers of Voriconazole: These isomers are crucial in determining the quality of Voriconazole during its manufacturing.
This compound is unique due to its specific formation pathway and its role in the quality control of Voriconazole.
Eigenschaften
CAS-Nummer |
239807-04-6 |
|---|---|
Molekularformel |
C16H14F3N5O |
Molekulargewicht |
349.31 g/mol |
IUPAC-Name |
(2S,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol |
InChI |
InChI=1S/C16H14F3N5O/c1-10(15-14(19)5-20-7-22-15)16(25,6-24-9-21-8-23-24)12-3-2-11(17)4-13(12)18/h2-5,7-10,25H,6H2,1H3/t10-,16-/m0/s1 |
InChI-Schlüssel |
BCEHBSKCWLPMDN-QFYYESIMSA-N |
Isomerische SMILES |
C[C@@H](C1=NC=NC=C1F)[C@@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O |
Kanonische SMILES |
CC(C1=NC=NC=C1F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


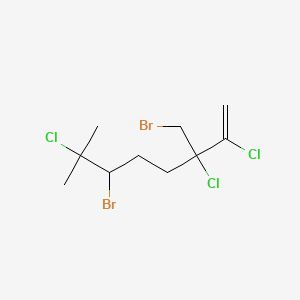
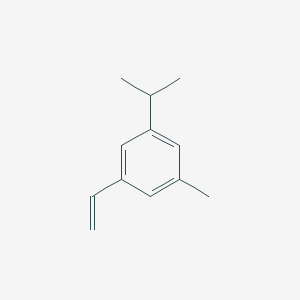
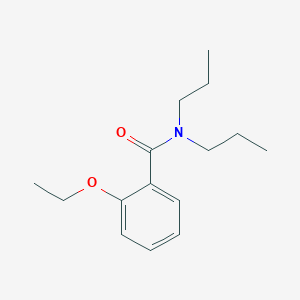
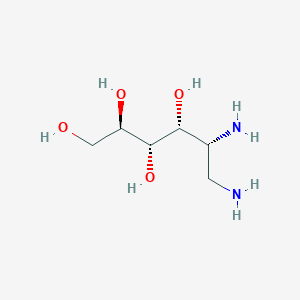
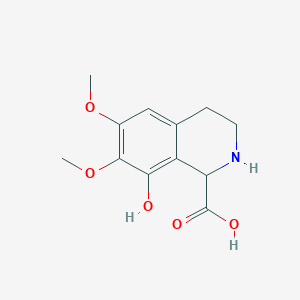
![N-[9-[(2R,3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-6-chloropurin-2-yl]acetamide](/img/structure/B13816969.png)

